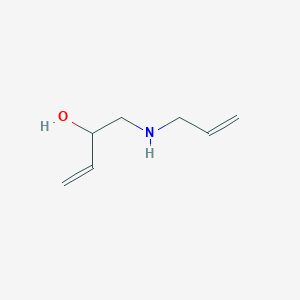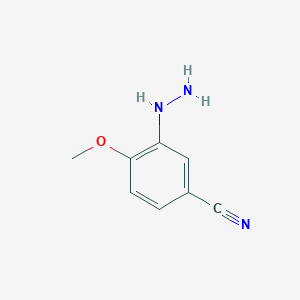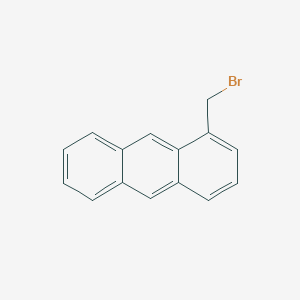![molecular formula C27H30N2O4 B13878143 N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide](/img/structure/B13878143.png)
N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide is a compound known for its role as a histone deacetylase (HDAC) inhibitor. This compound is significant in the field of epigenetics, where it is used to study gene expression and regulation. It has shown potential in inducing cell cycle arrest and apoptosis in various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide involves the formal condensation of the carboxy group of 4-(dimethylamino)benzoic acid with the amino group of 7-amino-N-hydroxyheptanamide . The reaction typically requires the use of coupling agents and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted benzamides and hydroxamic acids .
Wissenschaftliche Forschungsanwendungen
N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies of gene expression and regulation due to its role as an HDAC inhibitor.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery and development.
Wirkmechanismus
The compound exerts its effects by inhibiting histone deacetylases, enzymes responsible for the deacetylation of lysine residues on histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets include HDAC6 and HDAC1, with a higher selectivity for HDAC6 . The pathways involved in its mechanism of action include the regulation of transcription, cell differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-hydroxy-7-(4-dimethylaminobenzoyl)aminoheptanamide
- 4-(dimethylamino)-N-(6-hydroxycarbamoylhexyl)benzamide
- Histone deacetylase inhibitor III
Uniqueness
N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide is unique due to its specific structure, which confers selectivity towards HDAC6 over other HDACs. This selectivity is crucial for its application in targeted cancer therapies, where minimizing off-target effects is essential .
Eigenschaften
Molekularformel |
C27H30N2O4 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide |
InChI |
InChI=1S/C27H30N2O4/c30-25(29-33)15-9-1-2-10-20-28-26(31)21-16-18-24(19-17-21)27(32,22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-8,11-14,16-19,32-33H,1-2,9-10,15,20H2,(H,28,31)(H,29,30) |
InChI-Schlüssel |
HKEXBVDTDHYJOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)NCCCCCCC(=O)NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


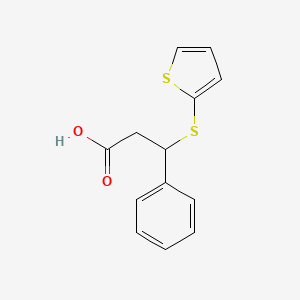

![1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
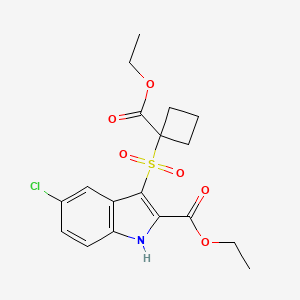
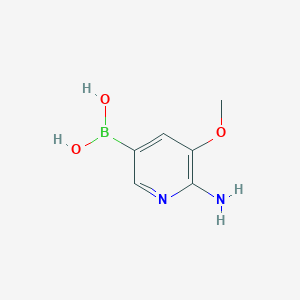
![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)
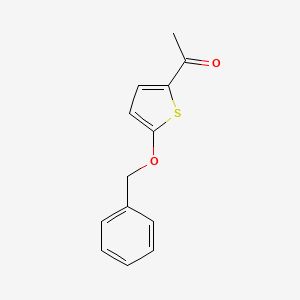
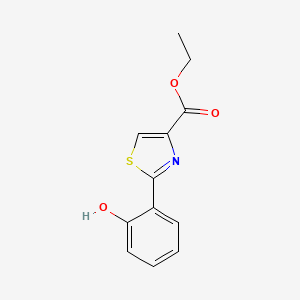


![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)
